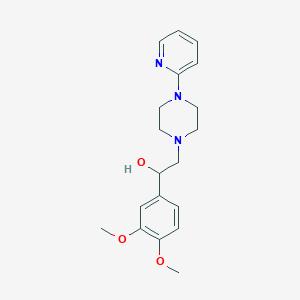

1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the 3,4-Dimethoxyphenyl Intermediate:

Formation of the Piperazine Intermediate:

Coupling of Intermediates:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The aromatic rings can be reduced under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Reduced aromatic rings.

Substitution: Compounds with substituted functional groups replacing the methoxy groups.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in therapeutic effects, particularly in the treatment of disorders like depression and anxiety.

Comparison with Similar Compounds

- 1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-3-yl)piperazin-1-yl)ethanol

- 1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-4-yl)piperazin-1-yl)ethanol

Comparison:

- Structural Differences: The position of the pyridine ring in the piperazine moiety can vary, leading to differences in chemical properties and biological activity.

- Uniqueness: 1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol is unique due to its specific arrangement of functional groups, which can result in distinct pharmacological profiles compared to its analogs.

Biological Activity

1-(3,4-Dimethoxyphenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanol is a complex organic compound with significant potential in the field of pharmacology. Its unique structure includes a dimethoxyphenyl group, a piperazine moiety, and a pyridine ring, which contribute to its biological activity. The compound has been investigated for its interactions with various neurotransmitter receptors, particularly those involved in mood regulation and cognition.

- Molecular Formula : C19H25N3O3

- Molecular Weight : 343.4 g/mol

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as a ligand for serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders. The presence of both aromatic and heterocyclic components enhances its ability to modulate receptor activity, which could influence signaling pathways related to mood and cognition.

The compound's mechanism of action is primarily linked to its ability to bind to neurotransmitter receptors:

- Serotonin Receptors : Modulation of serotonin receptors can affect mood and anxiety levels.

- Dopamine Receptors : Interaction with dopamine receptors may have implications for the treatment of disorders such as schizophrenia and depression.

Case Studies and Experimental Data

- Binding Affinity Studies : Preliminary studies have shown that this compound has a high binding affinity for serotonin (5-HT) receptors, which is crucial for its potential antidepressant effects.

- Neuropharmacological Effects : In vivo studies demonstrated that administration of the compound led to significant reductions in depressive-like behaviors in animal models, suggesting its efficacy as an antidepressant.

- Cytotoxicity Testing : The compound has also been evaluated for cytotoxic effects against various cancer cell lines. Results indicated moderate cytotoxicity, warranting further exploration into its anticancer properties .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate | Contains a tetrahydropyrimidine ring | Exhibits different biological activities related to pyrimidine derivatives |

| 1-(4-fluorobenzyl)-piperazine | Simple piperazine derivative | Lacks the complex aromatic substitutions found in the target compound |

| 1-(3-methoxyphenyl)-piperazine | Similar piperazine base structure | Differentiates by having only one methoxy group |

Properties

Molecular Formula |

C19H25N3O3 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanol |

InChI |

InChI=1S/C19H25N3O3/c1-24-17-7-6-15(13-18(17)25-2)16(23)14-21-9-11-22(12-10-21)19-5-3-4-8-20-19/h3-8,13,16,23H,9-12,14H2,1-2H3 |

InChI Key |

MKJRRPZSFWUCFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=N3)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.